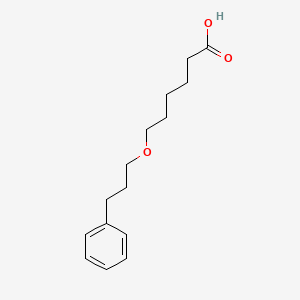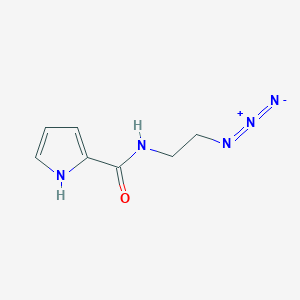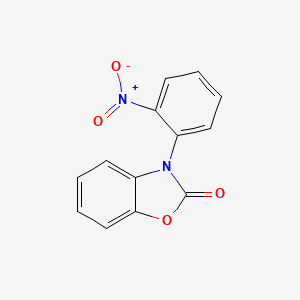
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane backbone with two diphenylphosphanylbenzylidene groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine typically involves a multi-step process. One common method includes the condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives in the presence of a phosphine catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under stringent conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient or selective. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate being used.
類似化合物との比較
Similar Compounds
- trans-N,N’-Dimethylcyclohexane-1,2-diamine
- cis-1,2-Diaminocyclohexane
- trans-1,2-Bis(methylamino)cyclohexane
Uniqueness
What sets trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine apart from similar compounds is its unique structural configuration, which allows for the formation of highly stable and selective complexes. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes.
特性
分子式 |
C44H40N2P2 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC名 |
1-(2-diphenylphosphanylphenyl)-N-[(1R,2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m1/s1 |
InChIキー |
GCUKRENTSKVSIL-NCRNUEESSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Thienylmethyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B8317452.png)


![methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8317484.png)








